Spectinomycine dihydrochlorure pentahydraté

Vue d'ensemble

Description

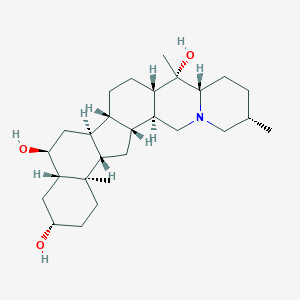

Le chlorhydrate de spectinomycine est un antibiotique aminocyclitol dérivé de la bactérie Streptomyces spectabilis. Il est principalement utilisé pour traiter les infections causées par des bactéries à Gram négatif, en particulier Neisseria gonorrhoeae, l'agent responsable de la gonorrhée . Le chlorhydrate de spectinomycine est connu pour sa capacité à inhiber la synthèse des protéines dans les cellules bactériennes, ce qui en fait un agent bactériostatique efficace .

Applications De Recherche Scientifique

Spectinomycin hydrochloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Spectinomycin dihydrochloride pentahydrate primarily targets the 30S ribosomal subunit of bacteria . This subunit is a crucial component of the bacterial protein synthesis machinery, playing a significant role in the translation of mRNA into proteins .

Mode of Action

Spectinomycin acts by inhibiting protein synthesis in the bacterial cell . It binds to the 30S ribosomal subunit, specifically interfering with peptidyl tRNA translocation . This interruption in the protein synthesis process hinders the elongation of the peptide chain, leading to the termination of protein synthesis . As a result, it exhibits bactericidal action .

Biochemical Pathways

The primary biochemical pathway affected by Spectinomycin is the protein synthesis pathway . By binding to the 30S ribosomal subunit, it disrupts the normal sequence of events in this pathway, leading to the premature termination of protein synthesis . The downstream effect of this disruption is the inhibition of bacterial growth and replication, as proteins are essential for these processes .

Pharmacokinetics

Spectinomycin is rapidly and almost completely absorbed after intramuscular injection . .

Result of Action

The molecular effect of Spectinomycin’s action is the disruption of protein synthesis . On a cellular level, this leads to the inability of the bacterial cell to produce essential proteins, ultimately resulting in bacterial cell death .

Action Environment

The action of Spectinomycin can be influenced by environmental factors such as temperature and solvent composition . For instance, the solubility of Spectinomycin dihydrochloride pentahydrate in various solvents increases with the rise in temperature and initial methanol composition of binary solvents . This can affect the bioavailability and, consequently, the efficacy of the drug . Furthermore, polar interactions between Spectinomycin and solvent molecules can play a crucial role in promoting the dissolution of Spectinomycin, thereby potentially influencing its action .

Analyse Biochimique

Biochemical Properties

Spectinomycin Dihydrochloride Pentahydrate acts by selectively targeting the bacterial ribosome and interrupting protein synthesis . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation, leading to bacterial cell death . It has been shown to have a wide variety of uses, including treating acute gonorrheal urethritis and cervicitis .

Cellular Effects

Spectinomycin Dihydrochloride Pentahydrate has been shown to be active against most strains of Neisseria gonorrhoeae . It is bactericidal in its action, meaning it kills bacteria rather than merely inhibiting their growth . It is used in cell culture applications and can be used to select for resistant bacteria and plant cells .

Molecular Mechanism

The molecular mechanism of action of Spectinomycin Dihydrochloride Pentahydrate involves inhibiting protein synthesis in the bacterial cell . The site of action is the 30S ribosomal subunit . It binds to the 30S ribosomal subunit of bacteria and interrupts protein synthesis and peptide elongation .

Temporal Effects in Laboratory Settings

In laboratory settings, Spectinomycin Dihydrochloride Pentahydrate is used in cell culture applications . It is recommended for use in cell culture applications at 7.5-20 mg/L . The solubility of Spectinomycin Dihydrochloride Pentahydrate increases with the rise in temperature and initial methanol composition of binary solvents .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, Spectinomycin Dihydrochloride Pentahydrate is known to be used in the treatment of bacterial infections in humans and animals .

Metabolic Pathways

Specific information on the metabolic pathways that Spectinomycin Dihydrochloride Pentahydrate is involved in was not found in the search results. It is known that it acts by inhibiting protein synthesis in the bacterial cell .

Transport and Distribution

It is soluble in water, methanol, propyleneglycol; very soluble benzene, chloroform, ethanol and acetone , which may influence its distribution.

Subcellular Localization

Specific information on the subcellular localization of Spectinomycin Dihydrochloride Pentahydrate was not found in the search results. It is known to bind to the 30S ribosomal subunit of bacteria , which suggests that it localizes to the bacterial ribosome during its action.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du chlorhydrate de spectinomycine implique la fermentation de Streptomyces spectabilis. L'antibiotique est ensuite isolé et purifié par une série de réactions chimiques. Le composé est généralement obtenu sous forme de sel pentahydraté de dihydrochlorure .

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de spectinomycine suit un processus similaire, en commençant par la fermentation de Streptomyces spectabilis. Le bouillon de fermentation est soumis à des processus d'extraction et de purification pour isoler l'antibiotique. Le produit final est ensuite cristallisé pour obtenir le chlorhydrate de spectinomycine sous sa forme pure .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de spectinomycine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Le chlorhydrate de spectinomycine peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et Conditions Courantes :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

Le chlorhydrate de spectinomycine a un large éventail d'applications de recherche scientifique :

5. Mécanisme d'Action

Le chlorhydrate de spectinomycine exerce ses effets en se liant à la sous-unité 30S du ribosome bactérien. Cette liaison inhibe la synthèse des protéines en empêchant l'élongation de la chaîne peptidique, conduisant finalement à la mort des cellules bactériennes . Le composé est bactériostatique, ce qui signifie qu'il inhibe la croissance et la reproduction des bactéries plutôt que de les tuer directement .

Composés Similaires :

Gentamicine : Un autre antibiotique aminoglycoside qui inhibe la synthèse des protéines mais a un spectre d'activité plus large.

Streptomycine : Semblable à la spectinomycine, elle se lie à la sous-unité ribosomale 30S mais est utilisée pour traiter la tuberculose.

Kanamycine : Un antibiotique aminoglycoside avec un mécanisme d'action similaire mais des applications cliniques différentes.

Unicité : Le chlorhydrate de spectinomycine est unique dans son utilisation spécifique pour le traitement de la gonorrhée, en particulier chez les patients allergiques à la pénicilline. Sa nature bactériostatique et sa liaison spécifique à la sous-unité ribosomale 30S le distinguent des autres antibiotiques .

Comparaison Avec Des Composés Similaires

Gentamicin: Another aminoglycoside antibiotic that inhibits protein synthesis but has a broader spectrum of activity.

Streptomycin: Similar to spectinomycin, it binds to the 30S ribosomal subunit but is used to treat tuberculosis.

Kanamycin: An aminoglycoside antibiotic with a similar mechanism of action but different clinical applications.

Uniqueness: Spectinomycin hydrochloride is unique in its specific use for treating gonorrhea, especially in patients who are allergic to penicillin. Its bacteriostatic nature and specific binding to the 30S ribosomal subunit distinguish it from other antibiotics .

Propriétés

| Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action. | |

Numéro CAS |

22189-32-8 |

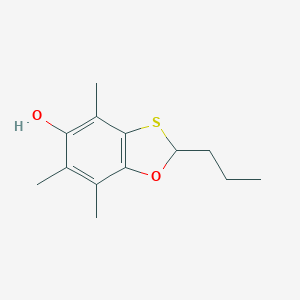

Formule moléculaire |

C14H27ClN2O8 |

Poids moléculaire |

386.82 g/mol |

Nom IUPAC |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;hydrochloride |

InChI |

InChI=1S/C14H24N2O7.ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 |

Clé InChI |

UJEMGEUVWHFXGB-XYQGXRRISA-N |

SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |

SMILES isomérique |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl |

SMILES canonique |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl |

| 22189-32-8 | |

Description physique |

Solid |

Pictogrammes |

Irritant |

Numéros CAS associés |

1695-77-8 (Parent) |

Solubilité |

Easily soluble in cold water 1.50e+02 g/L |

Synonymes |

Actinospectacin Adspec Ferkel Spectam Kempi Prospec Salmosan T Salmosan-T Spectam Spectam, Ferkel Spectinomycin Spectinomycin Dihydrochloride, Anhydrous Spectinomycin Dihydrochloride, Pentahydrate Spectinomycin Hydrochloride Stanilo Trobicin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Spectinomycin Dihydrochloride Pentahydrate is an aminoglycoside antibiotic that acts by inhibiting protein synthesis in bacteria. [, ] It binds to the 30S ribosomal subunit, interfering with the translation process and ultimately leading to bacterial cell death. [, ]

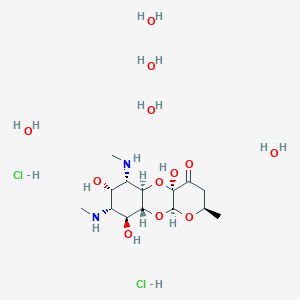

A: The molecular formula of Spectinomycin Dihydrochloride Pentahydrate is C14H28Cl2N2O8S•5(H2O). Its molecular weight is 495.4 g/mol. [, ]

A: Research has shown that the survival of Marek's disease vaccine virus, when mixed with Spectinomycin Dihydrochloride Pentahydrate, is significantly affected by the type of diluent used. [] Specifically, diluents with high osmolality (745 mOsm/kg or higher) can negatively impact the vaccine virus survival. [] This highlights the need for specifically formulated diluents that can accommodate the pH and osmolality changes caused by adding Spectinomycin Dihydrochloride Pentahydrate to maintain vaccine efficacy. []

A: X-ray diffraction studies have revealed that Spectinomycin Dihydrochloride Pentahydrate crystallizes in the orthorhombic crystal system, belonging to the P212121 space group. [] The molecule exists as a ketone hydrate and forms strong hydrogen bonds along the b-axis, explaining the rapid growth of stick-shaped crystals along this direction. []

A: Yes, a mathematical model based on population and mass balance has been developed for the dilution crystallization of Spectinomycin Dihydrochloride Pentahydrate. [, ] This model has been used to investigate different operating modes, including constant mass rate addition of diluent, constant mass fraction of diluent, and constant size-independent growth rate. [, ] This research aids in understanding the crystallization process and optimizing production parameters.

A: Spectinomycin Dihydrochloride Pentahydrate has been proven effective in treating uncomplicated gonorrhea in both males and females, especially in cases where penicillin resistance or allergy is a concern. [] This highlights its potential as an alternative treatment option for this specific bacterial infection.

A: Studies have been conducted to investigate the acute and subacute toxicity of Spectinomycin Dihydrochloride Pentahydrate. [, , , ] Further research has also explored the chronic toxicity of the compound. [, ] These studies are crucial for understanding the potential risks associated with Spectinomycin Dihydrochloride Pentahydrate use and establishing safe dosage guidelines.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-3-one](/img/structure/B17177.png)

![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)

![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)